

Technical Guide: Synthesis and Characterization of 2-Chloro-N-(3-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-N-(3-hydroxyphenyl)acetamide

CAS No.: 10147-69-0

Cat. No.: B157649

[Get Quote](#)

Executive Summary

This technical guide details the synthesis, purification, and characterization of **2-Chloro-N-(3-hydroxyphenyl)acetamide** (CAS: 10147-69-0), a critical intermediate in the development of covalent inhibitors and heterocycle-based pharmaceuticals. The protocol addresses the primary synthetic challenge: chemoselectivity. By leveraging the nucleophilic differential between the amine and hydroxyl moieties of 3-aminophenol, this guide provides a high-yield (>85%), reproducible workflow that minimizes ester by-products.

Part 1: Strategic Synthesis Design

The Chemoselectivity Challenge

The synthesis relies on the acylation of 3-aminophenol using chloroacetyl chloride. The substrate contains two nucleophilic sites:

- Amino group (

): Higher nucleophilicity, "harder" base.

- Hydroxyl group (

): Lower nucleophilicity (unless deprotonated), "harder" base.

Objective: Exclusively target the

-acylation to form the amide, avoiding

-acylation (ester formation) or di-acylation.

Mechanistic Control:

- Kinetic Control: The reaction is conducted at low temperatures (

). The activation energy (

) for

-acylation is significantly lower than for

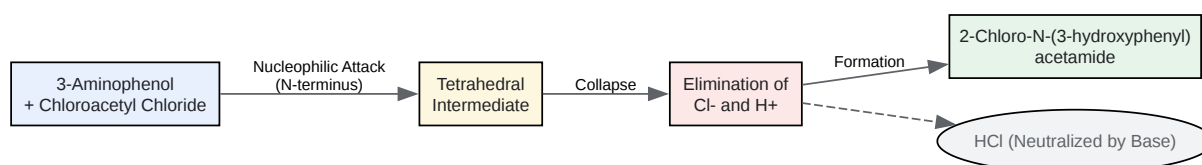
-acylation.

- Base Selection: A weak base (Sodium Acetate or Triethylamine) is used to neutralize the HCl by-product without deprotonating the phenol (

), which would otherwise generate a highly nucleophilic phenoxide ion.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway favoring N-acylation via kinetic control.

Part 2: Experimental Protocols

Method A: Anhydrous Conditions (High Purity)

Best for: Pharmaceutical applications requiring minimal hydrolytic impurities.

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.	Role
3-Aminophenol	109.13	1.0	Substrate
Chloroacetyl Chloride	112.94	1.1	Electrophile
Triethylamine (TEA)	101.19	1.2	Base (HCl Scavenger)
Dichloromethane (DCM)	-	Solvent	Anhydrous Medium

Step-by-Step Procedure

- Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminophenol (10.9 g, 100 mmol) in anhydrous DCM (100 mL).
- Base Addition: Add TEA (16.7 mL, 120 mmol) and cool the solution to using an ice-water bath.
- Acylation: Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature to prevent ester formation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (50:50 EtOAc/Hexane).
- Quench & Workup:
 - Wash the organic layer with 1M HCl (

mL) to remove unreacted amine and TEA.

- Wash with Brine (

mL). Note: Avoid strong basic washes (NaOH) to prevent product extraction into the aqueous phase.

- Dry over anhydrous

, filter, and concentrate in vacuo.

- Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Method B: Schotten-Baumann (Green Chemistry)

Best for: Large-scale synthesis where anhydrous solvents are cost-prohibitive.

- Dissolve 3-aminophenol in a mixture of Acetone/Water (1:1).

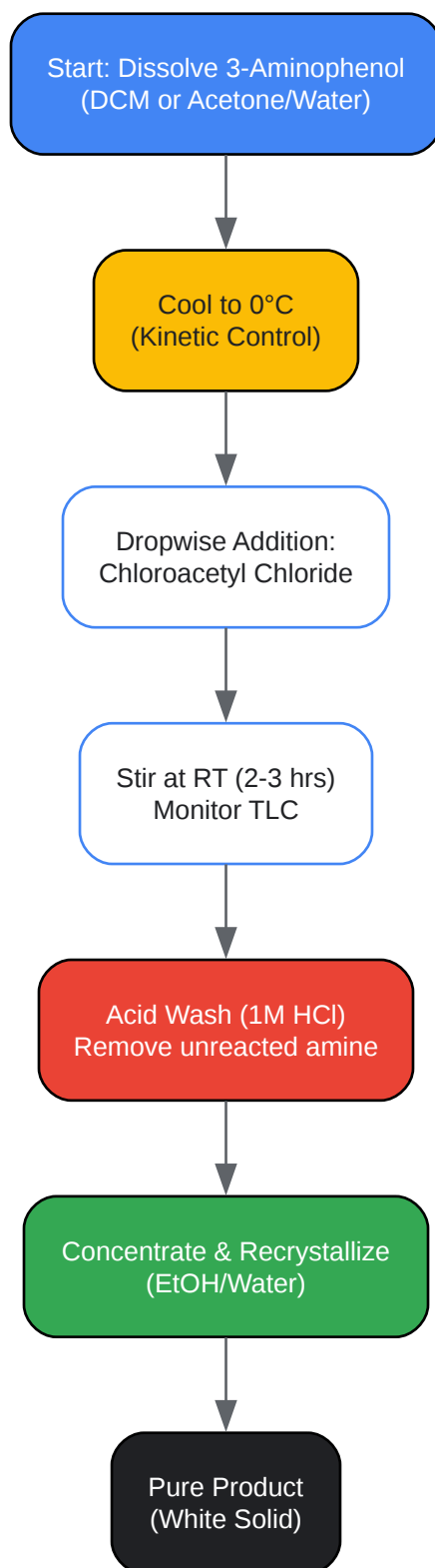
- Add Sodium Acetate (1.5 equiv) as the buffer base.

- Cool to

and add chloroacetyl chloride dropwise.

- Precipitate the product by adding excess ice water. Filter and wash with cold water.^[1]

Part 3: Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Operational workflow emphasizing temperature control and purification.

Part 4: Characterization & Validation

Physical Properties[2][3][4][5][6]

- Appearance: White to off-white crystalline solid.
- Yield: 85–92% (Method A).
- Melting Point: 132–136

(Consistent with

-substituted chloroacetanilides [1]).

Spectroscopic Data (DMSO-)

The following assignments validate the structure, distinguishing it from the

-acylated isomer.

Signal	Shift (ppm)	Multiplicity	Integration	Assignment	Structural Proof
NH	10.21	Singlet (br)	1H	Amide Proton	Downfield shift confirms -acylation.
OH	9.50	Singlet (br)	1H	Phenolic Proton	Presence confirms free (no ester).
Ar-H	7.30	Singlet	1H	C2-H	Isolated proton between substituents.
Ar-H	7.10	Triplet	1H	C5-H	Meta-coupling pattern.
Ar-H	6.95	Doublet	1H	C4/C6-H	Ortho-coupling.
CH	4.23	Singlet	2H	-Chloro	Characteristic singlet for .

Interpretation:

- The presence of the OH signal at 9.50 ppm is the primary indicator of successful chemoselectivity. If -acylation occurred, this signal would disappear.
- The NH signal is sharp and distinct; in the amine precursor, the signal is typically shielded (

ppm).

Mass Spectrometry (ESI-MS)

- Calculated Mass (): 185.02 Da
- Observed (): 186.1 Da
- Isotope Pattern: A characteristic 3:1 ratio for : confirms the presence of a single Chlorine atom.

Part 5: Safety & Handling

- Chloroacetyl Chloride: Extremely hazardous. It is a potent lachrymator and corrosive. All transfers must occur in a fume hood. Quench excess reagent with aqueous bicarbonate.
- 3-Aminophenol: Toxic by inhalation and ingestion.
- Waste Disposal: Aqueous layers from the workup contain chlorinated by-products and must be disposed of in halogenated waste streams.

References

- Yusuf, M. S., et al. "Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity." [2][3] JournalNX 6.12 (2020): 486-489.
- El Moutaouakil, A. A., et al. "2-Chloro-N-(4-hydroxyphenyl)acetamide." [2] IUCrData 9.10 (2024): x241015. (Cited for comparative NMR shift data of the para-isomer). [1]
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 350567, 2-chloro-N-(2-hydroxyphenyl)acetamide." PubChem. (Cited for general physicochemical properties of isomers).

- Bhat, S. V., et al. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase." ACS Omega 4.1 (2019): 1039–1047. (Cited for chemoselectivity principles).[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. journals.iucr.org \[journals.iucr.org\]](https://journals.iucr.org)
- [2. media.neliti.com \[media.neliti.com\]](https://media.neliti.com)
- [3. Synthesis of 2-chloro-n-\(3-hydroxyphenyl\) Acetamide and 2-chloro-n-\(4-hydroxyphenyl\) Acetamide and Study of Their Antimicrobial Activity - Neliti \[neliti.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [5. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂ - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-Chloro-N-(3-hydroxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157649/docs#technical-guide-synthesis-and-characterization-of-2-chloro-n-3-hydroxyphenyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)